molecular formula C22H19ClN2O2 B5188600 N,N'-(4-chloro-1,3-phenylene)bis(2-phenylacetamide)

N,N'-(4-chloro-1,3-phenylene)bis(2-phenylacetamide)

Cat. No. B5188600
M. Wt: 378.8 g/mol
InChI Key: AZHCLXPEJGYIFZ-UHFFFAOYSA-N
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Description

N,N'-(4-chloro-1,3-phenylene)bis(2-phenylacetamide), commonly known as CPB, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. CPB is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in laboratory experiments.

Mechanism of Action

The mechanism of action of CPB is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. CPB has been shown to inhibit the activity of bacterial and fungal enzymes, as well as enzymes involved in cancer cell growth. Additionally, it has been shown to inhibit the production of inflammatory cytokines and to protect neurons from oxidative stress.
Biochemical and Physiological Effects:
CPB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, it has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. CPB has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Finally, it has been shown to have neuroprotective effects, protecting neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

CPB has several advantages for lab experiments. It is a relatively inexpensive reagent that is easy to synthesize. Additionally, it has a high purity and is soluble in organic solvents, making it easy to work with. However, there are also some limitations to using CPB in lab experiments. It has limited solubility in water, which can make it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of CPB. One potential direction is the development of new antibiotics based on CPB. Another potential direction is the development of new anticancer agents based on CPB. Additionally, further research is needed to fully understand the mechanism of action of CPB and to identify potential new therapeutic applications. Finally, there is a need for further research to identify any potential side effects of CPB and to determine its safety for use in humans.
Conclusion:
In conclusion, CPB is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. It has antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective properties, and has several advantages for lab experiments. While there are some limitations to using CPB in lab experiments, there are also several future directions for its study, including the development of new antibiotics and anticancer agents, and further research into its mechanism of action and potential therapeutic applications.

Synthesis Methods

CPB can be synthesized by the reaction of 4-chloro-1,3-phenylenediamine with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction yields CPB as a white crystalline solid with a high purity.

Scientific Research Applications

CPB has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. CPB has also been shown to have anticancer properties, inhibiting the growth of various cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.

properties

IUPAC Name

N-[4-chloro-3-[(2-phenylacetyl)amino]phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2/c23-19-12-11-18(24-21(26)13-16-7-3-1-4-8-16)15-20(19)25-22(27)14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHCLXPEJGYIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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